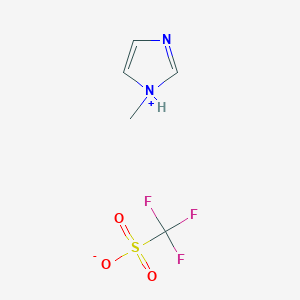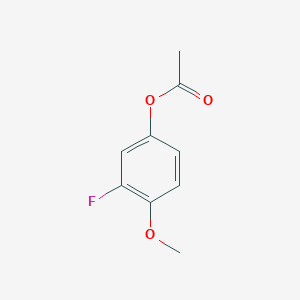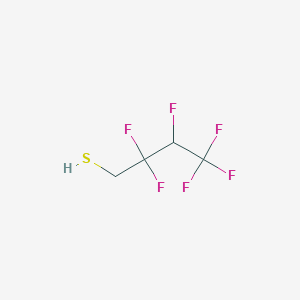
3-(3-Furylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Furylmethyl)piperidine is a compound with the CAS Number: 1337706-46-3 . It has a molecular weight of 165.24 . It is a solid at room temperature .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the hydrogenation of pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 . This indicates that the compound has a piperidine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom.Chemical Reactions Analysis
Piperidine serves as a base in many reactions due to its nucleophilic nature . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
3-(3-Furylmethyl)piperidine has been used in a wide variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceutically active compounds, such as the anti-inflammatory drug naproxen and the analgesic drug ibuprofen. In addition, this compound has been used as a scaffold for the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme cyclooxygenase-2.
Mecanismo De Acción
Target of Action
Piperidine derivatives, a group to which this compound belongs, have been found to exhibit significant therapeutic properties, including anticancer potential .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds interact with their targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Piperidine derivatives have been found to impact several signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways play crucial roles in cell proliferation, apoptosis, and other cellular functions.
Result of Action
Piperidine derivatives have been observed to exhibit anticancer potential when used alone or in combination with some novel drugs . They have therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Furylmethyl)piperidine in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of various pharmaceutically active compounds, as well as for the synthesis of biologically active compounds. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in laboratory studies. However, this compound is not widely available and can be difficult to obtain.
Direcciones Futuras
The future directions for research on 3-(3-Furylmethyl)piperidine include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research is needed to determine the exact mechanism of action of this compound and to explore its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. In addition, further research is needed to identify new synthetic methods for the production of this compound and to explore its potential as a starting material for the synthesis of pharmaceutically active compounds.
Métodos De Síntesis
3-(3-Furylmethyl)piperidine is most commonly synthesized through a three-step process. The first step involves the reaction of 3-chloropropionyl chloride with piperidine, which yields the intermediate 3-chloropiperidine. This intermediate is then reacted with 3-furylmethyl bromide in the presence of a base, such as potassium carbonate, to yield this compound. Finally, the this compound is purified by recrystallization from an appropriate solvent.
Safety and Hazards
The safety data sheet for piperidine indicates that it is a corrosive substance and can cause severe burns and eye damage . It can also cause respiratory irritation when inhaled . Therefore, appropriate personal protective equipment, including gloves and eye protection, is necessary when handling piperidine .
Propiedades
IUPAC Name |
3-(furan-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGNHUXHBAZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)





![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)



